molecular formula C5H8ClNO3 B1330255 Ethyl (chloroacetyl)carbamate CAS No. 6092-47-3

Ethyl (chloroacetyl)carbamate

Cat. No.: B1330255
CAS No.: 6092-47-3
M. Wt: 165.57 g/mol
InChI Key: WMKXMEBGSGFRMT-UHFFFAOYSA-N
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Description

Ethyl (chloroacetyl)carbamate is a useful research compound. Its molecular formula is C5H8ClNO3 and its molecular weight is 165.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ethyl (chloroacetyl)carbamate, also known as Ethyl carbamate, is an organic compound that is an ester of carbamic acid .

Mode of Action

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It also arises by the action of ammonia on ethyl chloroformate

Biochemical Pathways

In alcoholic beverages, Ethyl carbamate is mostly formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria . The metabolic pathway of Ethyl carbamate formation is partly shared with that of putrescine biosynthesis .

Pharmacokinetics

The compound’s solubility and other physicochemical properties are provided . These properties can impact the bioavailability of the compound, influencing its absorption and distribution in the body.

Result of Action

Ethyl carbamate has been used as an antineoplastic agent and for other medicinal purposes, but this application ended after it was discovered to be carcinogenic in 1943 . It is considered a carcinogen and is rarely used due to its potential to cause cancer . It was found to be toxic, carcinogenic, and largely ineffective in the treatment of multiple myeloma .

Action Environment

The formation of Ethyl carbamate is influenced by environmental factors such as temperature and duration of storage . In the context of winemaking, various approaches are used to minimize its content, including genetic modification of Saccharomyces cerevisiae wine strains, the use of lactic acid bacteria to consume arginine, direct degradation of Ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, and transportation .

Biochemical Analysis

Biochemical Properties

Ethyl (chloroacetyl)carbamate has been identified in fermented foods and alcoholic beverages . It is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .

Cellular Effects

This compound has been associated with the generation of reactive oxygen species (ROS) and depletion of glutathione (GSH), leading to a decline in cell viability . It has also been shown to increase the risk of various cancer diseases, such as liver cancer, lung adenoma, lymphoma, and breast cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into ethyl N-hydroxy carbamate and a-hydroxy ethyl carbamate through n-hydroxylation and side-chain oxidation of cytochrome P450 . These substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The carcinogenicity of this compound in the general population due to alcoholic intake is essentially minimal . Its content can increase during the fermentation, distillation, and storage stages .

Dosage Effects in Animal Models

In animal models, treatment with this compound resulted in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma .

Metabolic Pathways

The metabolic pathway of this compound involves the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .

Properties

IUPAC Name

ethyl N-(2-chloroacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKXMEBGSGFRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283674
Record name Ethyl (chloroacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6092-47-3
Record name 6092-47-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (chloroacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6092-47-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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